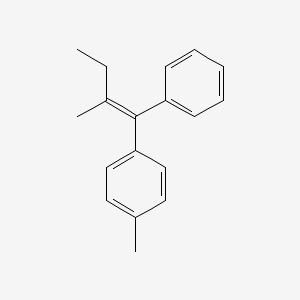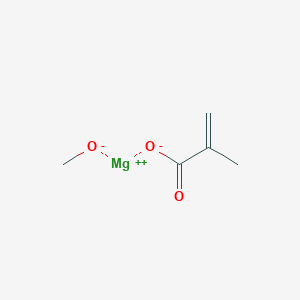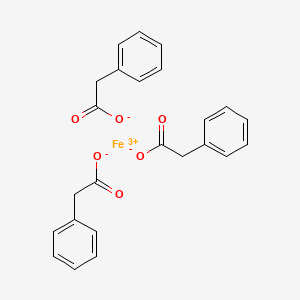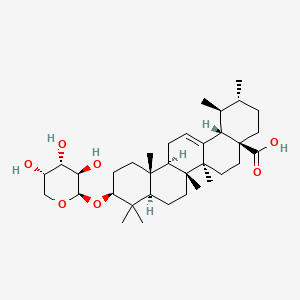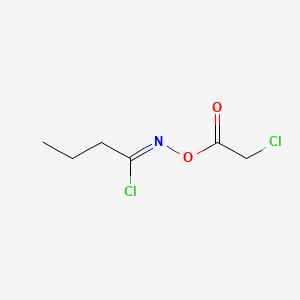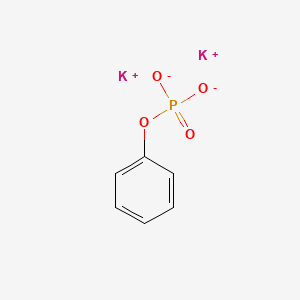
Dipotassium phenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium phenyl phosphate is an inorganic compound with the chemical formula K₂C₆H₅PO₄. It is a white or colorless solid that is highly soluble in water. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipotassium phenyl phosphate can be synthesized through the neutralization reaction between phenyl phosphoric acid and potassium hydroxide. The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the solid compound. The reaction conditions usually involve maintaining a temperature below 90°C to ensure the stability of the product .
Industrial Production Methods
In industrial settings, this compound is produced by reacting phosphoric acid with potassium hydroxide in a controlled environment. The reaction mixture is then subjected to filtration and concentration processes to obtain the final product. The use of activated carbon during the process helps in decolorizing the solution, ensuring a pure and high-quality product .
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium phenyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium phenyl phosphate.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing compounds.
Substitution: It can participate in substitution reactions where the phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions include potassium phenyl phosphate, various substituted phenyl phosphates, and reduced phosphorus compounds.
Aplicaciones Científicas De Investigación
Dipotassium phenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: It serves as a buffer in biological experiments and is used in the preparation of culture media.
Medicine: It is utilized in pharmaceutical formulations as a stabilizer and buffering agent.
Industry: It is employed in the production of fertilizers, food additives, and as a corrosion inhibitor in antifreeze solutions
Mecanismo De Acción
The mechanism of action of dipotassium phenyl phosphate involves its role as a source of phosphate ions. Once introduced into a system, it dissociates to release phosphate ions, which participate in various biochemical and physiological processes. These ions are essential for energy metabolism, signal transduction, and structural functions in cells .
Comparación Con Compuestos Similares
Similar Compounds
- Monopotassium phosphate (KH₂PO₄)
- Tripotassium phosphate (K₃PO₄)
- Disodium phosphate (Na₂HPO₄)
- Diammonium phosphate ((NH₄)₂HPO₄)
Uniqueness
Dipotassium phenyl phosphate is unique due to its phenyl group, which imparts distinct chemical properties compared to other phosphate salts. This uniqueness makes it particularly useful in specific industrial and research applications where phenyl substitution is advantageous .
Propiedades
Número CAS |
32348-89-3 |
|---|---|
Fórmula molecular |
C6H5K2O4P |
Peso molecular |
250.27 g/mol |
Nombre IUPAC |
dipotassium;phenyl phosphate |
InChI |
InChI=1S/C6H7O4P.2K/c7-11(8,9)10-6-4-2-1-3-5-6;;/h1-5H,(H2,7,8,9);;/q;2*+1/p-2 |
Clave InChI |
DVXOPOCXFDGNKS-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)([O-])[O-].[K+].[K+] |
Números CAS relacionados |
701-64-4 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)


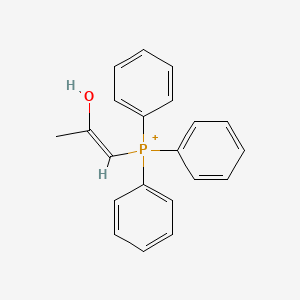
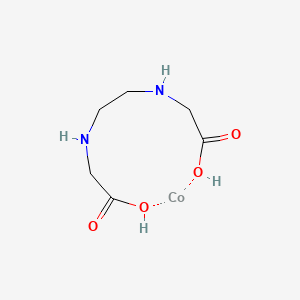
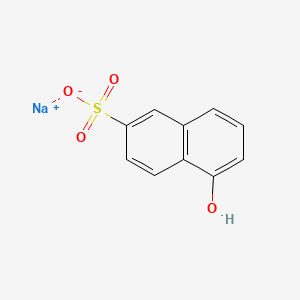
![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)
